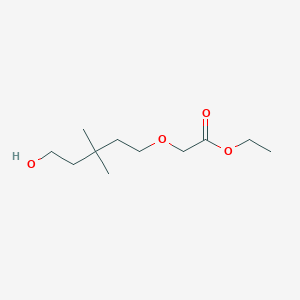
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate typically involves the esterification of 5-hydroxy-3,3-dimethylpentanol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as acidic resins can also enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-((5-oxo-3,3-dimethylpentyl)oxy)acetate.
Reduction: Formation of 2-((5-hydroxy-3,3-dimethylpentyl)oxy)ethanol.
Substitution: Formation of various substituted acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the active hydroxy compound, which can then interact with specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Isopropyl acetate: Known for its use in perfumes and as a solvent.
Uniqueness
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate is unique due to the presence of both a hydroxy group and a dimethylpentyl group
Propiedades
Fórmula molecular |
C11H22O4 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
ethyl 2-(5-hydroxy-3,3-dimethylpentoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-4-15-10(13)9-14-8-6-11(2,3)5-7-12/h12H,4-9H2,1-3H3 |
Clave InChI |
HKJDFZFDZWVYJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COCCC(C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















